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Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting kinetic studies on the adsorption of Disperse Red 167, a common azo dye.

Understanding the adsorption kinetics is crucial for the development of efficient wastewater

treatment methods and for assessing the interactions of such compounds with various

materials.

Introduction
Disperse Red 167 (DR167) is a synthetic dye widely used in the textile industry. Due to its

complex aromatic structure, it is resistant to biodegradation and can persist in the environment,

posing a risk to aquatic ecosystems and human health. Adsorption has been identified as a

highly effective method for the removal of such dyes from wastewater. Kinetic studies are

fundamental to understanding the rate of adsorption, the mechanism of the process, and for

optimizing the design of adsorption systems. These studies typically involve fitting experimental

data to various kinetic models, such as the pseudo-first-order and pseudo-second-order

models, to determine which best describes the adsorption process. The pseudo-second-order

model often provides a better correlation for dye adsorption, suggesting that the rate-limiting

step may be chemisorption.[1][2][3]

Key Experimental Parameters
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Several factors influence the kinetics of DR167 adsorption:

pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of

the dye molecule, thereby influencing the electrostatic interactions between them.

Initial Dye Concentration: Higher initial concentrations generally lead to an increased

adsorption capacity, but the rate of adsorption may vary.[4]

Temperature: Temperature can affect the diffusion rate of the dye molecules and the

equilibrium of the adsorption process. Thermodynamic studies indicate that the adsorption of

DR167 is often an endothermic and spontaneous process.[1][2]

Adsorbent Dosage: The amount of adsorbent determines the number of available active sites

for dye adsorption.

Contact Time: Sufficient contact time is required to reach adsorption equilibrium.

Experimental Protocols
Below are detailed protocols for conducting a typical batch adsorption kinetic study for

Disperse Red 167.

Preparation of Adsorbent and Adsorbate
Adsorbent Preparation:

Source or synthesize the adsorbent material. Examples include activated carbon from

walnut shells or Mg-Fe bimetallic oxide@biochar composites.[1][2]

Wash the adsorbent with deionized water to remove any impurities and dry it in an oven at

a specified temperature (e.g., 80-105°C) for a defined period (e.g., 12-24 hours) until a

constant weight is achieved.[2]

If necessary, sieve the adsorbent to obtain a uniform particle size.

Adsorbate (Disperse Red 167) Solution Preparation:
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Prepare a stock solution of Disperse Red 167 (e.g., 1000 mg/L) by dissolving a precisely

weighed amount of the dye powder in deionized water.

Prepare working solutions of desired concentrations by diluting the stock solution.

Batch Adsorption Experiments
In a series of flasks, add a fixed amount of the prepared adsorbent to a fixed volume of the

DR167 working solution of a specific concentration (e.g., 0.1 g of adsorbent in 100 mL of 50

mg/L dye solution).

Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

Place the flasks in a shaker bath set at a constant temperature and agitation speed (e.g.,

200 rpm) to ensure a homogenous mixture.[2]

At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot

of the solution from each flask.

Separate the adsorbent from the solution by centrifugation or filtration.

Determine the remaining concentration of Disperse Red 167 in the supernatant/filtrate using

a UV-Vis spectrophotometer at the maximum wavelength of the dye.

Calculate the amount of dye adsorbed per unit mass of adsorbent at time t, qt (mg/g), using

the following equation:

qt = (C₀ - Ct) * V / m

Where C₀ and Ct are the initial and final concentrations of the dye (mg/L), respectively,

V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Kinetic Modeling
Analyze the experimental data by fitting it to kinetic models. The most commonly used models

are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: The linear form of the equation is:
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log(qe - qt) = log(qe) - (k₁ / 2.303) * t

Where qe is the amount of dye adsorbed at equilibrium (mg/g), qt is the amount of dye

adsorbed at time t (mg/g), and k₁ is the rate constant of the pseudo-first-order model

(min⁻¹).

Pseudo-Second-Order Model: The linear form of the equation is:

t / qt = 1 / (k₂ * qe²) + (1 / qe) * t

Where k₂ is the rate constant of the pseudo-second-order model (g/mg·min).[2]

The goodness of fit is typically evaluated by the correlation coefficient (R²). A higher R² value

indicates a better fit of the model to the experimental data. For Disperse Red 167 adsorption,

the pseudo-second-order model often provides a better fit, suggesting that the adsorption

process is likely controlled by chemisorption.[1][2]

Data Presentation
The following table summarizes representative quantitative data from kinetic studies of

Disperse Red 167 adsorption on different adsorbents.
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45.45 0.0024 >0.99 [1]

Mg-

Fe@B

C

100 1 25 7

Pseud

o-

Secon

d-

Order

52.85 - >0.99 [2]

Note: '-' indicates data not provided in the source.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting kinetic studies of

Disperse Red 167 adsorption.
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Caption: Workflow for kinetic studies of Disperse Red 167 adsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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